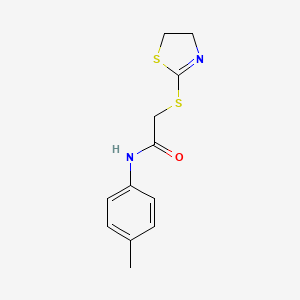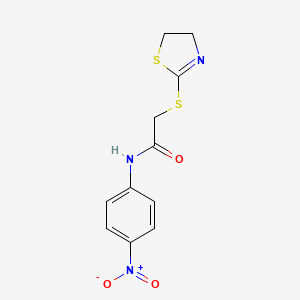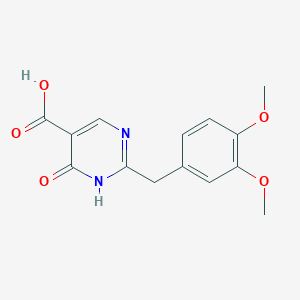![molecular formula C17H13FN2O2S B10868325 (2E)-3-(4-fluorophenyl)-N-[(2E)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B10868325.png)
(2E)-3-(4-fluorophenyl)-N-[(2E)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-FLUOROPHENYL)-N~1~-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides. This compound features a fluorophenyl group and a methoxybenzothiazolyl group, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROPHENYL)-N~1~-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACRYLAMIDE typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a fluorophenyl derivative.
Introduction of the Benzothiazolyl Group: The benzothiazolyl group can be introduced via a nucleophilic substitution reaction, where the methoxybenzothiazole reacts with the acrylamide intermediate.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the acrylamide moiety.
Substitution: The fluorophenyl and benzothiazolyl groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the methoxy group.
Reduction Products: Reduced forms of the acrylamide moiety.
Substitution Products: Substituted derivatives at the fluorophenyl or benzothiazolyl positions.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Pharmaceutical Research: Explored for its potential as a pharmacophore in drug design.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 3-(4-FLUOROPHENYL)-N~1~-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACRYLAMIDE would depend on its specific application. For instance:
Biological Mechanisms: Interaction with specific molecular targets such as enzymes or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-N~1~-(5-Methoxy-1,3-Benzothiazol-2-Yl)Acrylamide
- 3-(4-Bromophenyl)-N~1~-(5-Methoxy-1,3-Benzothiazol-2-Yl)Acrylamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom may impart unique electronic properties and influence the compound’s reactivity and biological activity.
属性
分子式 |
C17H13FN2O2S |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
(E)-3-(4-fluorophenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-13-7-8-15-14(10-13)19-17(23-15)20-16(21)9-4-11-2-5-12(18)6-3-11/h2-10H,1H3,(H,19,20,21)/b9-4+ |
InChI 键 |
UTJHQNUHELCDOQ-RUDMXATFSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)/C=C/C3=CC=C(C=C3)F |
规范 SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868248.png)
![(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868253.png)
![Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10868257.png)
![(2E)-N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10868269.png)
![2-Chloro-N'~1~-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylene]benzohydrazide](/img/structure/B10868272.png)


![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B10868282.png)
![11-(2-methoxyphenyl)-10-(4-methylbenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868287.png)
![10-(2-furoyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868298.png)
![2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-cyclohexylacetamide](/img/structure/B10868305.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-[3-(2-oxopyrrolidin-1-yl)propyl]-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10868306.png)

![(4-benzylpiperidin-1-yl)[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl]methanone](/img/structure/B10868315.png)
